molecular formula C20H24N6O2 B2799337 1-isopentyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898442-68-7

1-isopentyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2799337
CAS RN: 898442-68-7
M. Wt: 380.452
InChI Key: NBIAOHFXASQDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-isopentyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C20H24N6O2 and its molecular weight is 380.452. The purity is usually 95%.
BenchChem offers high-quality 1-isopentyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-isopentyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer, Anti-HIV, and Antimicrobial Activities

The compound's derivatives have been synthesized and tested for their potential anticancer, anti-HIV-1, and antimicrobial activities. Notably, one derivative exhibited significant anticancer activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D cell lines. Additionally, moderate anti-HIV-1 activity and notable antimicrobial efficacy against various pathogens, including Pseudomonas aeruginosa and Proteus vulgaris, have been reported, although antifungal activity was generally lacking except in a few weak instances (Ashour et al., 2012).

Synthetic Routes and Derivative Synthesis

Innovative synthetic routes for the production of triazino and triazepino purine derivatives have been developed, highlighting the versatility of the compound in generating a range of potentially bioactive molecules (Ueda et al., 1988). This research underscores the compound's utility as a precursor in synthesizing diverse molecules with potential pharmacological applications.

Chemical Properties and Reactions

Studies on the oxidation products of related triazinone derivatives have provided insights into the chemical behavior and potential reactivity of the compound under study, offering pathways for further chemical modifications and the synthesis of novel derivatives with enhanced bioactivities (Collins et al., 1999).

Development of New Heterocyclic Compounds

Research on the synthesis of new heterocyclic compounds containing the triazino purine skeleton has led to the identification of molecules with promising antitumor activity and vascular relaxing effects. This indicates the potential of the compound in contributing to the development of new therapeutic agents (Ueda et al., 1987).

Anti-Proliferative Agents

The compound's derivatives have been synthesized and evaluated for their anti-proliferative activity against various human cancer cell lines, demonstrating significant activity comparable to standard drugs like doxorubicin. This highlights the compound's potential as a scaffold for developing potent anti-cancer agents (Sucharitha et al., 2021).

properties

IUPAC Name

7,9-dimethyl-1-(3-methylbutyl)-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-13(2)10-11-26-19-21-17-16(18(27)24(4)20(28)23(17)3)25(19)12-15(22-26)14-8-6-5-7-9-14/h5-9,13H,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIAOHFXASQDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=NC3=C(N2CC(=N1)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.